molecular formula C15H19NO4 B6147810 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid CAS No. 908334-11-2

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid

Cat. No. B6147810
CAS RN: 908334-11-2
M. Wt: 277.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid” is a chemical compound with the CAS Number: 908334-11-2 . It has a molecular weight of 277.32 . The IUPAC name for this compound is 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3, (H,17,18) . This code provides a unique representation of the compound’s molecular structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves the protection of azetidine, followed by the reaction with benzoic acid to form the final product.", "Starting Materials": [ "Azetidine", "tert-Butyl chloroformate", "Benzoic acid", "Triethylamine", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of azetidine with tert-butyl chloroformate and triethylamine in dichloromethane", "Reaction of the protected azetidine with benzoic acid and diisopropylethylamine in dichloromethane", "Removal of the protecting group with hydrochloric acid in dichloromethane", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with dichloromethane", "Washing of the organic layer with water", "Drying of the organic layer with sodium chloride", "Evaporation of the solvent to obtain the final product" ] }

CAS RN

908334-11-2

Product Name

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.